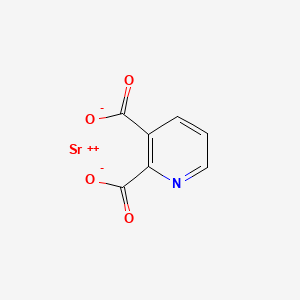
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- is a complex organic compound with a unique structure that combines a ketone, a chlorophenyl group, a hydroxy group, an imidazole ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the imidazole ring: The imidazole ring is synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Final assembly: The final step involves the coupling of the chlorophenyl, hydroxy, and imidazole intermediates with a pentanone backbone under specific reaction conditions, such as the use of a base or acid catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a diketone or carboxylic acid.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethanol: Similar structure but lacks the imidazole ring and methyl group.
4-Chloroacetophenone: Contains the chlorophenyl group but lacks the hydroxy, imidazole, and methyl groups.
1-(4-Chlorophenyl)ethylamine: Contains the chlorophenyl group and an amine group but lacks the ketone, hydroxy, and imidazole groups.
Uniqueness
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
107659-19-8 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxy-1-imidazol-1-yl-4-methylpentan-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-11(2)14(19)15(20,9-18-8-7-17-10-18)12-3-5-13(16)6-4-12/h3-8,10-11,20H,9H2,1-2H3 |
InChI Key |
DPLAAXUTVBZPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CN1C=CN=C1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


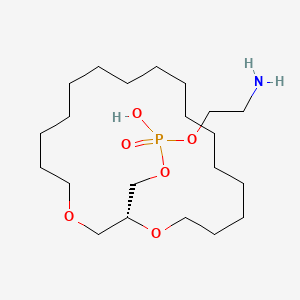
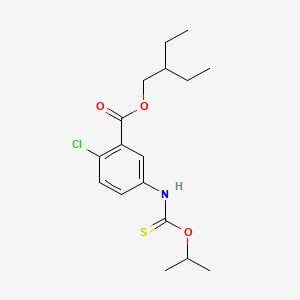
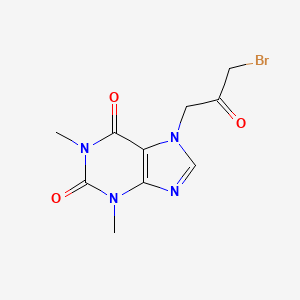
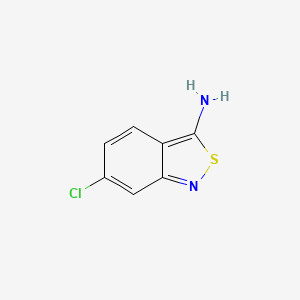

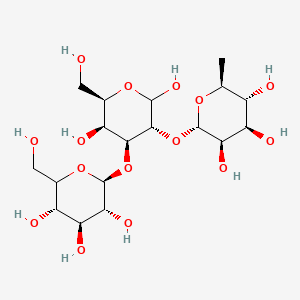
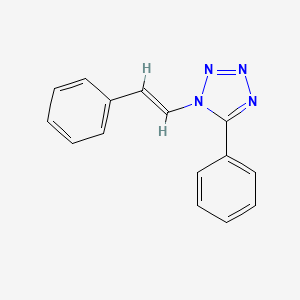
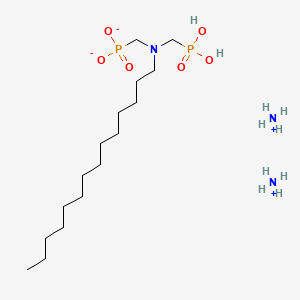
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

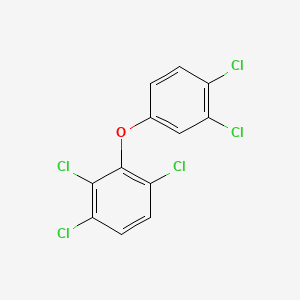
![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
